

"N,N-Diethylpiperazine-1-carboxamide" CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Diethylpiperazine-1-carboxamide*

Cat. No.: B090361

[Get Quote](#)

Technical Guide: N,N-Diethylpiperazine-1-carboxamide

CAS Number: 119-54-0

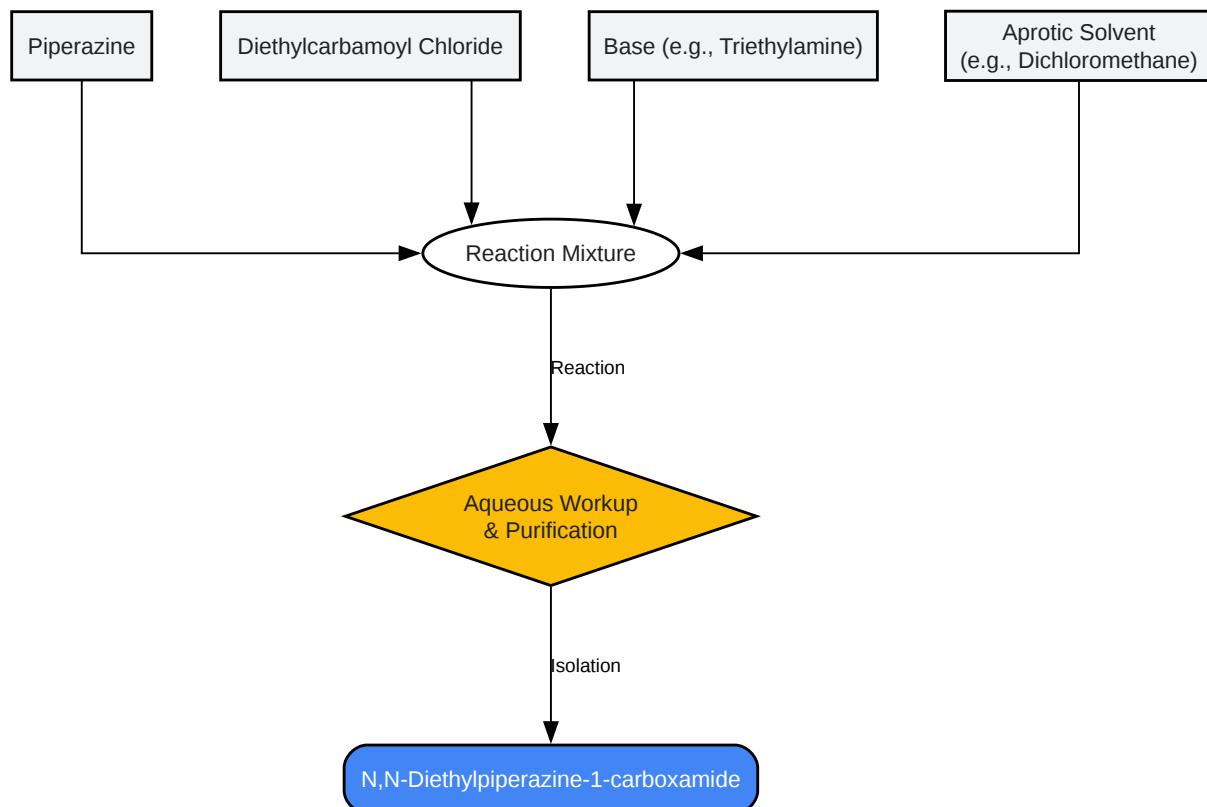
Molecular Formula: C₉H₁₉N₃O

Molecular Structure:

This document provides a technical overview of **N,N-Diethylpiperazine-1-carboxamide**, summarizing its known chemical properties. Extensive searches of scientific literature and chemical databases did not yield specific in-depth experimental protocols for its synthesis, quantitative biological activity data, or established mechanisms of action. The information presented herein is based on available chemical data and general synthetic methodologies for related compounds.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **N,N-Diethylpiperazine-1-carboxamide**.


Property	Value	Reference
Molecular Weight	185.27 g/mol	[1]
XLogP3	0.4	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	2	
Exact Mass	185.152812238	
Monoisotopic Mass	185.152812238	
Topological Polar Surface Area	35.6 Å ²	
Heavy Atom Count	13	
Complexity	162	

Synthesis

A specific, detailed experimental protocol for the synthesis of **N,N-Diethylpiperazine-1-carboxamide** is not readily available in the published literature. However, a general synthetic approach for N-substituted piperazine carboxamides can be proposed based on standard organic chemistry principles. This typically involves the acylation of piperazine with a suitable carbamoyl chloride or the reaction of a piperazine with an isocyanate.

A potential synthetic route could involve the reaction of piperazine with diethylcarbamoyl chloride. This reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

General Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **N,N-Diethylpiperazine-1-carboxamide**.

Biological Activity and Mechanism of Action

Despite extensive searches, no specific biological activity data, such as IC_{50} or K_i values, for **N,N-Diethylpiperazine-1-carboxamide** has been found in the public domain. Furthermore, there is no available information regarding its mechanism of action or its involvement in any signaling pathways.

While many piperazine derivatives exhibit a wide range of pharmacological activities, the biological profile of this specific compound remains uncharacterized in the available scientific literature. Therefore, no quantitative data tables or signaling pathway diagrams related to its biological function can be provided at this time.

Conclusion

N,N-Diethylpiperazine-1-carboxamide is a known chemical entity with the CAS number 119-54-0. While its basic physicochemical properties can be computed, there is a significant lack of detailed experimental and biological data in publicly accessible resources. Further research would be required to elucidate its synthetic protocols, biological activity, and potential therapeutic applications. Researchers interested in this compound may need to perform *de novo* synthesis and biological screening to characterize its properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. ["N,N-Diethylpiperazine-1-carboxamide" CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090361#n-n-diethylpiperazine-1-carboxamide-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com